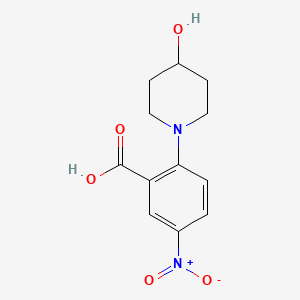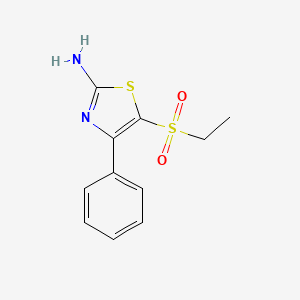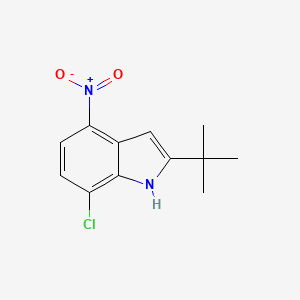
(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol” is an organic compound with the molecular formula C6H6F3NOS . It has a molecular weight of 197.18 . The compound is available in both powder and liquid forms .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6F3NOS/c1-3-10-5(6(7,8)9)4(2-11)12-3 . This indicates that the compound contains a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring is substituted with a methyl group at the 2-position and a trifluoromethyl group at the 4-position .Physical And Chemical Properties Analysis
This compound is a powder or liquid at room temperature . The storage temperature is room temperature for the powder form and 2-8°C for the liquid form .Aplicaciones Científicas De Investigación
Molecular Aggregation Studies
Research on similar thiazole derivatives has shown that molecular aggregation can significantly influence their spectroscopic properties, as evidenced by studies on 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol. These studies found that solvent type and concentration can affect the fluorescence emission spectra and circular dichroism (CD) spectra of thiazole compounds, indicating that molecular aggregation is closely associated with the substituent group structure on the molecule (Matwijczuk et al., 2016).
Crystal Structure and Solubility Relationships
Investigations into the molecular structure changes of similar thiazole esters have revealed insights into how modifications in molecular structure can impact crystal structures and solubility. For instance, variations in ester groups among methyl, propyl, and 2-methylpropyl 2-(4-(2-methylpropoxy)-phenyl)-4-methyl-thiazole-5-carboxylates demonstrated that the arrangement of molecules in crystals and their solubility in different solvents are influenced by the ester group's nature (Hara et al., 2009).
Reactivity and Labilization Effects
The reactivity of thiazole compounds, especially those with a trifluoromethyl group, can be quite unique. One study on N-2-Chloro-4-(trifluoromethyl)-5-thiazolyl-N',N'-diethylurea demonstrated a facile labilization of the trifluoromethyl group under mild conditions, a reaction facilitated by nitrogen substitution at the 4-position of the thiazole ring. This reactivity leads to the formation of novel thiazolidines with exocyclic double bonds (SouthMichael, 1991).
Catalytic Applications
Thiazole derivatives have also been studied for their potential catalytic applications. For example, the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated significant catalytic activity for the oxidation of primary alcohols and hydrocarbons. This research highlights the potential of thiazole compounds in catalysis, offering advantages such as high activity, stability, and reusability (Ghorbanloo & Maleki Alamooti, 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335, which indicate harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Propiedades
IUPAC Name |
[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NOS/c1-3-10-5(6(7,8)9)4(2-11)12-3/h11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAQJWNNEXFILD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CO)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650214 |
Source


|
| Record name | [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol | |
CAS RN |
1000339-72-9 |
Source


|
| Record name | [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

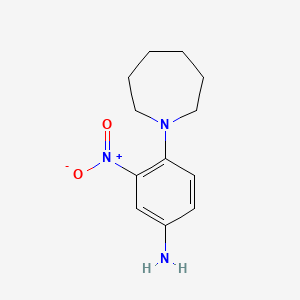
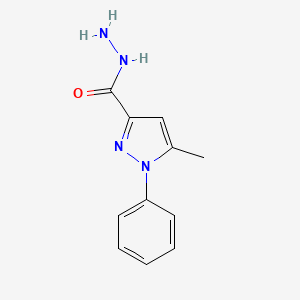
![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B1328647.png)
![8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328648.png)

![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid](/img/structure/B1328650.png)
![4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1328653.png)

![8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328655.png)
![1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol](/img/structure/B1328656.png)
![2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid](/img/structure/B1328659.png)
